REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].COCCOCCN(CCOCCOC)CCOCCOC.[CH3:29][N:30]1[C:34]2[C:35]([CH2:39][OH:40])=[CH:36][CH:37]=[CH:38][C:33]=2[N:32]=[N:31]1>ClCCl>[CH3:29][N:30]1[C:34]2[C:35]([CH:39]=[O:40])=[CH:36][CH:37]=[CH:38][C:33]=2[N:32]=[N:31]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=NC2=C1C(=CC=C2)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with 30 parts of a hydrochloric acid solution 2N
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a sodium carbonate solution, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of dichloromethane and methanol (98:2 by volume) as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the eluent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC2=C1C(=CC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |